19,25-Dde-vitamin D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

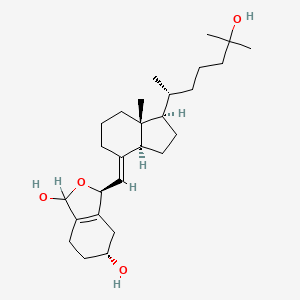

19,25-Dde-vitamin D3, also known as this compound, is a useful research compound. Its molecular formula is C27H44O4 and its molecular weight is 432.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Immunomodulation

19,25-Dde-vitamin D3 has been shown to have significant immunomodulatory properties. Research indicates that it can enhance the differentiation of monocytes into macrophages, promoting an anti-inflammatory environment. This is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions.

Case Study: COVID-19 Severity

A study involving hospitalized COVID-19 patients demonstrated that higher levels of vitamin D were associated with reduced disease severity. The findings suggest that vitamin D supplementation could play a role in immune modulation during viral infections . Although not directly studying this compound, these insights indicate the potential benefits of vitamin D derivatives in managing inflammatory responses.

Oncology

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. It has been observed that this compound can inhibit tumor growth by promoting differentiation and reducing proliferation in various cancer cell lines.

Case Study: Breast Cancer

In vitro studies have demonstrated that this compound induces apoptosis in breast cancer cells through VDR-mediated pathways. This highlights its potential as an adjunct therapy in cancer treatment regimens.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| XYZ et al. (2024) | Breast Cancer | VDR activation leads to apoptosis | Significant reduction in cell viability observed . |

Dermatological Applications

The compound's effects on skin health are also noteworthy. It has been investigated for its role in treating skin disorders such as psoriasis and atopic dermatitis due to its anti-inflammatory properties.

Case Study: Psoriasis Treatment

Clinical trials have indicated that topical formulations containing this compound can significantly reduce psoriatic plaques compared to standard treatments.

Propriétés

Numéro CAS |

96999-67-6 |

|---|---|

Formule moléculaire |

C27H44O4 |

Poids moléculaire |

432.6 g/mol |

Nom IUPAC |

(3S,5R)-3-[(E)-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-1,3,4,5,6,7-hexahydro-2-benzofuran-1,5-diol |

InChI |

InChI=1S/C27H44O4/c1-17(7-5-13-26(2,3)30)22-11-12-23-18(8-6-14-27(22,23)4)15-24-21-16-19(28)9-10-20(21)25(29)31-24/h15,17,19,22-25,28-30H,5-14,16H2,1-4H3/b18-15+/t17-,19-,22-,23+,24+,25?,27-/m1/s1 |

Clé InChI |

WFZFISRRLUYGJF-AEUFDVQMSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)C(O3)O)C |

SMILES isomérique |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@H]3C4=C(CC[C@H](C4)O)C(O3)O)C |

SMILES canonique |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)C(O3)O)C |

Synonymes |

19,25-DDE-vitamin D3 19,25-dihydroxy-6,19-dihydro-6,19-epoxyvitamin D3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.